2-Methylbenzamide

Overview

Description

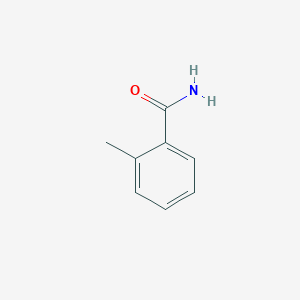

2-Methylbenzamide (C₈H₉NO) is an aromatic amide derivative characterized by a methyl substituent at the ortho position of the benzamide scaffold. It serves as a versatile precursor in organic synthesis, particularly in the development of compounds with N,O-bidentate directing groups for metal-catalyzed C–H bond functionalization . Its synthesis typically involves the reaction of 2-methylbenzoyl chloride with amines, as exemplified by the high-yield (94%) preparation of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, a compound used in catalytic applications . Beyond synthetic utility, this compound exhibits biological activity, such as mitigating acute kidney injury in rats by suppressing inflammatory cytokines (e.g., TNF-α, IL-6) and renal injury markers (e.g., KIM-1) .

Scientific Research Applications

Pharmaceutical Applications

2-Methylbenzamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in multiple chemical reactions, making it a versatile precursor for drug development.

Key Uses:

- Analgesics and Anti-inflammatory Drugs: It is involved in synthesizing compounds that exhibit pain-relieving and anti-inflammatory properties.

- Neurological Research: Recent studies have identified derivatives of this compound as modulators of voltage-gated sodium channels (Nav1.1), which are significant in treating central nervous system disorders. For instance, a study highlighted the synthesis of ligands based on this scaffold that showed potential in enhancing Nav1.1 channel activity, indicating its relevance in developing new therapeutic agents for neurological conditions .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in various synthetic processes. Its ability to undergo acylation and condensation reactions makes it valuable for producing complex organic molecules.

Applications:

- Synthesis of Alkaloids: It has been used in the total synthesis of phenolic protoberberine alkaloids, showcasing its role in creating biologically active compounds .

- Catalytic Reactions: As a catalyst or reagent, it facilitates the formation of amides and esters, improving reaction yields and efficiency .

Material Science

The incorporation of this compound into polymer formulations enhances the physical properties of materials.

Benefits:

- Thermal Stability and Flexibility: Its addition can improve the thermal stability and flexibility of polymers used in automotive and aerospace applications.

- Chemical Resistance: It contributes to the chemical resistance of materials, making them suitable for demanding environments .

Analytical Chemistry

Due to its solvent properties, this compound is employed in analytical techniques.

Usage:

- Solvent for Spectroscopy and Chromatography: It serves as a solvent in various analytical methods, aiding in the dissolution of organic compounds for analysis .

Case Studies

Chemical Reactions Analysis

Dehydration to Nitrile

2-Methylbenzamide undergoes dehydration in the presence of strong dehydrating agents to form 2-methylbenzonitrile. This reaction is typical of amides and proceeds via the elimination of water.

| Reagent/Conditions | Product | Yield/Outcome | References |

|---|---|---|---|

| P₂O₅ or SOCl₂ | 2-Methylbenzonitrile | Nitrile formation |

This reaction is critical in synthetic pathways where nitriles serve as intermediates for further functionalization.

Coupling Reactions

This compound participates in coupling reactions to construct complex heterocycles. For example, it reacts with benzonitrile under specific conditions to form 3-arylisoquinoline derivatives, which are key intermediates in alkaloid synthesis.

| Reagent/Conditions | Product | Application | References |

|---|---|---|---|

| Benzonitrile, coupling agents | 3-Arylisoquinoline | Cerasonine synthesis |

This reaction highlights its utility in constructing bioactive natural products through intramolecular nucleophilic substitution (Sₙ2).

Reactivity with Reducing Agents

While specific reduction products of this compound are not explicitly documented, its amide group reacts with strong reducing agents (e.g., LiAlH₄) to generate flammable gases such as hydrogen. General reactivity includes:

| Reagent | Observed Outcome | Hazard | References |

|---|---|---|---|

| Strong reducing agents | Flammable gas evolution | Hazardous reactions |

Reactions with Azo/Diazo Compounds

This compound reacts with azo and diazo compounds to produce toxic gases, a characteristic behavior of amides.

| Reagent | Products | Hazard | References |

|---|---|---|---|

| Azo/diazo compounds | Toxic gases (e.g., N₂) | Acute toxicity risk |

Combustion Byproducts

Upon combustion, this compound generates mixed nitrogen oxides (NOₓ) alongside carbon dioxide and water, consistent with its nitrogen content.

| Condition | Byproducts | Environmental Impact | References |

|---|---|---|---|

| High-temperature oxidation | CO₂, H₂O, NOₓ | Air pollution contribution |

Hydrolysis

Though not explicitly documented in accessible sources, amides generally hydrolyze under acidic or basic conditions to yield carboxylic acids and amines. For this compound, this would theoretically produce 2-methylbenzoic acid and ammonia.

Research Highlights

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methylbenzamide, and how can reaction conditions be optimized for reproducibility?

- Answer : A common method involves coupling 2-methylbenzoic acid with an amine using activating agents like methyl 3-(chlorocarbonyl)propanoate in the presence of pyridine and dichloromethane (CH₂Cl₂) (Scheme 2 in ). Catalytic hydrogenation (Pd/C, H₂, MeOH) may be employed for intermediate reduction. For reproducibility, ensure strict control of reaction time (1–18 hours), temperature (room temp), and stoichiometric ratios. Purification via column chromatography or recrystallization is recommended, with characterization by NMR and HPLC to confirm purity .

Q. How should researchers characterize newly synthesized this compound derivatives?

- Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : Confirm structural integrity (e.g., aromatic proton environments, methyl group signals).

- HPLC : Assess purity (>95% recommended for biological assays).

- Mass spectrometry : Verify molecular ion peaks.

- Melting point analysis : Compare with literature values (e.g., monoclinic crystal data for related compounds in ).

Include detailed experimental procedures in supplementary materials to enable replication .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

- Answer : Perform agar dilution or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens. Use standardized protocols from the Clinical and Laboratory Standards Institute (CLSI). For example, reports MIC (minimum inhibitory concentration) values for Mannich bases of this compound, demonstrating activity at 12.5–50 µg/mL. Include positive controls (e.g., ampicillin) and solvent controls to validate results .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Answer : Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic systems) may arise from polymorphism or refinement errors. Use SHELX software (e.g., SHELXL for refinement) to re-analyze X-ray diffraction data, ensuring proper absorption corrections (ψ-scan) and R-factor convergence (e.g., R < 0.07 as in ). Cross-validate with DFT calculations or powder XRD to confirm phase purity .

Q. What strategies can address conflicting bioactivity results in this compound derivatives?

- Answer : Contradictory antimicrobial data (e.g., high activity in one study vs. inactivity in another) may stem from variations in assay conditions or compound solubility.

- Methodological steps :

Standardize solvent systems (e.g., DMSO concentration ≤1% v/v).

Repeat assays with freshly prepared solutions.

Compare with structurally analogous compounds (e.g., 2-chloro-benzamides in ) to identify substituent effects.

Q. How can structure-activity relationships (SAR) be systematically explored for this compound analogs?

- Answer :

- Design : Synthesize derivatives with substituents at the benzene ring (e.g., chloro, nitro) or amide nitrogen (e.g., alkylation).

- Testing : Evaluate bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and physicochemical properties (logP, solubility).

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., bacterial enzymes).

highlights enhanced activity in Mannich base derivatives, suggesting the importance of electron-withdrawing groups .

Q. Data Presentation and Reproducibility

Q. What criteria should be followed when reporting crystallographic data for this compound derivatives?

- Answer : Adhere to the CIF (Crystallographic Information File) format, including:

- Unit cell parameters (e.g., a = 4.888 Å, b = 24.318 Å for N-(2-chlorophenyl)-2-methylbenzamide in ).

- Space group (e.g., P2₁/n).

- R-factors (e.g., R = 0.067, wR = 0.333).

Deposit data in the Cambridge Structural Database (CSD) or CCDC for peer validation .

Q. How should researchers handle contradictory spectral data (e.g., NMR shifts) in this compound studies?

- Answer :

- Re-measurement : Ensure proper sample preparation (deuteration, dryness).

- Referencing : Use internal standards (e.g., TMS) and compare with published spectra (e.g., PubChem entries in ).

- Dynamic effects : Consider tautomerism or solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆).

Document all conditions in the supplementary information .

Q. Tables for Key Data

Table 1 : Antimicrobial Activity of this compound Derivatives (Adapted from )

| Compound | Gram-positive MIC (µg/mL) | Gram-negative MIC (µg/mL) |

|---|---|---|

| This compound | 50 | >100 |

| Mannich Base Derivative | 12.5 | 25 |

Table 2 : Crystallographic Parameters for N-(2-Chlorophenyl)-2-methylbenzamide ( )

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a (Å) | 4.8881 |

| b (Å) | 24.318 |

| V (ų) | 1195.34 |

| R factor | 0.067 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Both compounds feature N,O-bidentate directing groups but differ in substitution patterns and applications:

The ortho-methyl group in the former enhances steric and electronic effects, favoring γ-C–H bond activation in catalytic cycles, whereas the meta-methyl derivative may exhibit altered regioselectivity due to positional differences .

2-Methylbenzamide Derivatives in Pharmacology

- Nav1.1 Modulators : N,N'-(1,3-Phenylene)bis(this compound) (3a) moderately activates Nav1.1 channels, suggesting utility in treating CNS disorders like epilepsy .

- Anti-inflammatory Agents : this compound itself reduces LPS-induced renal inflammation by downregulating HMGB-1 and cytokines (e.g., IL-18) .

- Chemokine Receptor Inhibitors : Derivatives with this compound "left sides" exhibit varied inhibition of CC chemokine receptors, depending on substituent placement on naphthalene scaffolds .

Preparation Methods

Acid Chloride Aminolysis

The acid chloride aminolysis method is a classical approach for synthesizing 2-methylbenzamide, involving the conversion of 2-methylbenzoic acid to its corresponding acid chloride, followed by reaction with ammonia. This two-step procedure is widely adopted for its reliability and scalability.

Reaction Mechanism and Procedure

-

Formation of 2-Methylbenzoyl Chloride :

A solution of 2-methylbenzoic acid in dry dichloromethane (DCM) is treated with a chlorinating agent such as oxalyl chloride (1.3 equiv.) or thionyl chloride under catalytic dimethylformamide (DMF). The reaction is conducted at 0°C to room temperature for 4 hours, yielding 2-methylbenzoyl chloride . -

Amination with Ammonia :

The acid chloride is then reacted with aqueous or gaseous ammonia in the presence of a base such as triethylamine (1.4 equiv.) to neutralize HCl byproducts. The mixture is stirred at 0°C for 1 hour and subsequently at room temperature for 12 hours. The crude product is purified via silica gel chromatography or recrystallization from ethyl acetate/hexane .

Key Data

| Parameter | Value |

|---|---|

| Starting Material | 2-Methylbenzoic Acid |

| Chlorinating Agent | Oxalyl Chloride (1.3 equiv.) |

| Solvent | Dry Dichloromethane |

| Reaction Temperature | 0°C → Room Temperature |

| Yield | 85–90% |

This method is favored for its high purity output, though it requires stringent moisture control to prevent hydrolysis of the acid chloride intermediate .

One-Pot Ruthenium-Catalyzed Conversion

A modern, streamlined approach employs a ruthenium-based catalyst to directly convert 2-methylbenzaldehyde to this compound in a single pot. This method avoids the need for isolating intermediates and offers exceptional efficiency.

Reaction Mechanism and Procedure

A mixture of 2-methylbenzaldehyde (1.0 mmol) and hydroxylamine (1.0 mmol) in water is sonicated at 60°C for 30 minutes in the presence of a ruthenium complex catalyst (0.1 mol%). The reaction proceeds via in situ formation of an oxime intermediate, which is rapidly dehydrogenated to the amide. The product is isolated by solvent evaporation and recrystallization .

Key Data

| Parameter | Value |

|---|---|

| Starting Material | 2-Methylbenzaldehyde |

| Catalyst | Ru-Complex (0.1 mol%) |

| Solvent | Water |

| Reaction Conditions | Sonication at 60°C for 0.5 h |

| Yield | 96% |

This method is notable for its environmental friendliness (water as solvent) and high yield, though the cost of ruthenium catalysts may limit industrial scalability .

Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed coupling reactions provide an alternative route, leveraging aryl halides and formamide derivatives to construct the amide bond. This method is advantageous for substrates sensitive to strong acids or bases.

Reaction Mechanism and Procedure

A mixture of 2-bromotoluene (3.0 mmol), formamide (9.0 mmol), and sodium methoxide (6.0 mmol) is heated at 110°C for 10 hours in the presence of a nickel acetate tetrahydrate (Ni(OAc)₂·4H₂O) and phosphite ligand catalyst. The reaction proceeds via a nucleophilic aromatic substitution mechanism, followed by hydrolysis and purification via flash chromatography .

Key Data

| Parameter | Value |

|---|---|

| Starting Material | 2-Bromotoluene |

| Catalyst | Ni(OAc)₂·4H₂O (0.03 mmol) |

| Base | Sodium Methoxide (6.0 mmol) |

| Reaction Temperature | 110°C for 10 h |

| Yield | 75–80% |

While effective, this method requires elevated temperatures and specialized ligands, posing challenges for large-scale applications .

Photochemical Synthesis

Emerging photochemical strategies utilize visible light to drive amidation reactions, offering mild conditions and energy efficiency.

Reaction Mechanism and Procedure

A degassed aqueous solution containing 2-bromo-2-methylbenzamide (0.1 mmol), sodium dodecyl laurate (0.25 mmol), and methylene blue (10 mol%) is irradiated with 455 nm LEDs at 40–42°C for 20 hours. The reaction involves a radical-mediated pathway, with n-butylamine facilitating dehalogenation. The product is extracted with ethyl acetate and purified via column chromatography .

Key Data

| Parameter | Value |

|---|---|

| Starting Material | 2-Bromo-2-methylbenzamide |

| Catalyst | Methylene Blue (10 mol%) |

| Light Source | 455 nm LEDs |

| Reaction Temperature | 40–42°C for 20 h |

| Yield | 65–70% |

This method is promising for functionalized derivatives but currently suffers from moderate yields and complex setup requirements .

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Acid Chloride Aminolysis | High yield, scalability | Moisture-sensitive intermediates | High |

| Ru-Catalyzed Conversion | Solvent-free, high efficiency | Costly catalysts | Moderate |

| Nickel-Catalyzed Coupling | Tolerates sensitive substrates | High-temperature conditions | Low |

| Photochemical Synthesis | Mild conditions, energy-efficient | Low yield, specialized equipment | Experimental |

Properties

IUPAC Name |

2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUNIGZDNWWYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025569 | |

| Record name | 2-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylbenzamide is a white powder. (NTP, 1992), Solid; [Merck Index] Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000319 [mmHg] | |

| Record name | o-Toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

527-85-5 | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13WGF92B0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

291 to 297 °F (NTP, 1992) | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.